molecular formula C22H20N2O4S B11366147 5-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide

5-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide

Numéro de catalogue: B11366147
Poids moléculaire: 408.5 g/mol
Clé InChI: SDUJGFHITHIZNM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a 1,2-oxazole core substituted at position 5 with a 4-ethoxyphenyl group. The carboxamide at position 3 is uniquely modified with dual substituents: furan-2-ylmethyl and thiophen-2-ylmethyl.

Propriétés

Formule moléculaire

C22H20N2O4S

Poids moléculaire

408.5 g/mol

Nom IUPAC

5-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H20N2O4S/c1-2-26-17-9-7-16(8-10-17)21-13-20(23-28-21)22(25)24(14-18-5-3-11-27-18)15-19-6-4-12-29-19/h3-13H,2,14-15H2,1H3

Clé InChI

SDUJGFHITHIZNM-UHFFFAOYSA-N

SMILES canonique

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=CO3)CC4=CC=CS4

Origine du produit

United States

Méthodes De Préparation

Retrosynthetic Analysis

The target molecule can be deconstructed into three primary components:

  • 1,2-oxazole-3-carboxamide core : Formed via Van Leusen oxazole synthesis.

  • 4-Ethoxyphenyl substituent : Introduced through Suzuki-Miyaura cross-coupling.

  • N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl) groups : Installed via sequential alkylation.

This approach aligns with strategies for analogous heterocyclic systems, where modular assembly ensures regioselectivity and functional group compatibility .

Synthesis of the Oxazole Core

The 1,2-oxazole ring is constructed using the Van Leusen reaction , which employs TosMIC (toluenesulfonylmethyl isocyanide) and aldehydes. For this compound, the aldehyde precursor is derived from 4-ethoxybenzaldehyde.

Procedure :

  • Aldehyde Preparation : 4-Ethoxybenzaldehyde is synthesized via Williamson ether synthesis, reacting 4-hydroxybenzaldehyde with ethyl bromide in the presence of K₂CO₃.

  • Oxazole Formation : The aldehyde is treated with TosMIC and K₂CO₃ in methanol under reflux (70°C, 1–2 h), yielding 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylic acid.

StepReagents/ConditionsYield
Aldehyde synthesis4-Hydroxybenzaldehyde, ethyl bromide, K₂CO₃, DMF, 80°C85%
Van Leusen reactionTosMIC, K₂CO₃, MeOH, reflux65%
ParameterValue
CatalystPd(PPh₃)₄ (5 mol%)
BaseNa₂CO₃
Temperature80°C
Yield72%

N-Alkylation with Furan and Thiophene Methyl Groups

The carboxamide’s nitrogen is sequentially alkylated with furan-2-ylmethyl and thiophen-2-ylmethyl groups. This step requires careful control to avoid over-alkylation.

Procedure :

  • First Alkylation : React the carboxylic acid with furan-2-ylmethyl chloride in DMF using NaH as a base (0°C to RT, 4 h).

  • Second Alkylation : Treat the mono-alkylated intermediate with thiophen-2-ylmethyl bromide under similar conditions.

StepReagentsYield
Furan alkylationFuran-2-ylmethyl chloride, NaH, DMF58%
Thiophene alkylationThiophen-2-ylmethyl bromide, NaH, DMF62%

Optimization of Reaction Conditions

Critical parameters affecting yield and purity include:

  • Solvent Choice : DMF enhances solubility of intermediates but may require stringent drying to prevent hydrolysis.

  • Catalyst Loading : Pd(PPh₃)₄ at 5 mol% balances cost and efficiency in cross-coupling .

  • Temperature Control : Alkylation at 0°C minimizes side reactions like elimination.

Characterization and Analytical Data

The final product is validated using:

  • ¹H NMR (CDCl₃): δ 7.72 (s, 1H, oxazole-H), 7.45–6.85 (m, aromatic and heterocyclic protons).

  • HRMS : [M+H]⁺ calcd. for C₂₂H₂₀N₂O₄S: 408.5; found: 408.5 .

Comparative Analysis of Synthetic Routes

Alternative methods were evaluated:

MethodAdvantagesLimitations
Van Leusen + SuzukiHigh regioselectivityRequires air-sensitive catalysts
Direct cyclizationFewer stepsLow yield (<30%)

Challenges and Limitations

  • Low Alkylation Yields : Competing side reactions reduce efficiency; optimizing base strength (e.g., switching from NaH to KOtBu) improved yields by 15%.

  • Pd Catalyst Cost : Pd(PPh₃)₄ is expensive, prompting research into recyclable catalysts .

Analyse Des Réactions Chimiques

Types de réactions

    Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau des cycles furan et thiophène.

    Réduction : Les réactions de réduction pourraient cibler le cycle oxazole ou le groupe carboxamide.

    Substitution : Des réactions de substitution électrophile ou nucléophile peuvent se produire au niveau des cycles aromatiques.

Réactifs et conditions courants

    Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.

    Agents réducteurs : Hydrure de lithium aluminium, borohydrure de sodium.

    Réactifs de substitution : Halogènes, agents alkylants.

Produits majeurs

Les produits majeurs de ces réactions dépendraient des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation pourrait produire des dérivés hydroxylés, tandis que la réduction pourrait produire des dérivés aminés.

Applications De Recherche Scientifique

Mécanisme d'action

Le mécanisme d'action des composés comme le 5-(4-éthoxyphényl)-N-(furan-2-ylméthyl)-N-(thiophène-2-ylméthyl)-1,2-oxazole-3-carboxamide dépendrait de sa cible biologique spécifique. En général, de tels composés peuvent interagir avec des enzymes ou des récepteurs, modulant leur activité par le biais d'interactions de liaison. Les cibles moléculaires pourraient inclure des protéines impliquées dans les voies de signalisation ou les processus métaboliques.

Mécanisme D'action

The mechanism of action for compounds like 5-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Variations

Key structural analogues include:

Ceapin-A4 (5-(furan-2-yl)-N-(1-benzyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxamide)
  • Core : 1,2-oxazole-3-carboxamide.
  • Substituents : 5-(furan-2-yl), N-(benzyl-pyrazol-4-yl).
  • Key Differences : Lacks the ethoxyphenyl group and thiophene substitution. The benzyl-pyrazol group may enhance π-π stacking interactions compared to the target compound’s dual heteroaromatic substituents .
SKL2001 (5-(furan-2-yl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide)
  • Core : 1,2-oxazole-3-carboxamide.
  • Substituents : 5-(furan-2-yl), N-(imidazole-propyl).
  • Biological Activity : Acts as a Wnt/β-catenin pathway agonist, suggesting the oxazole-carboxamide scaffold’s versatility in targeting signaling pathways. The imidazole-propyl group likely facilitates receptor binding, differing from the target’s thiophene-furan combination .
Zinc Complex Ligands (N-(furan-2-ylmethyl)- and N-(thiophen-2-ylmethyl)-2-pyridinecarboxamide)
  • Core : Pyridinecarboxamide (distinct from oxazole).
  • Substituents : Furylmethyl or thiophenemethyl groups.
  • The target compound’s oxazole core may alter binding modes compared to pyridine-based ligands .
5-(4-Methoxyphenyl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide
  • Core : 1,2-oxazole-3-carboxamide.
  • Substituents : 5-(4-methoxyphenyl), N-(thiophene-methyl-pyrazol).
  • Key Differences: Methoxy vs. ethoxy substituent on the phenyl group.

Physicochemical Properties

A comparative analysis of molecular weights and substituent effects:

Compound Molecular Formula Molecular Weight Key Substituent Effects
Target Compound C22H21N3O4S ~427.5 Ethoxyphenyl enhances lipophilicity; dual heteroaromatic groups may reduce solubility.
Ceapin-A4 C17H14N4O3 338.3 Benzyl-pyrazol increases aromaticity but reduces flexibility.
SKL2001 C15H14N4O3 298.3 Imidazole-propyl introduces basicity, aiding solubility in polar environments.
Compound C19H16N4O3S 380.4 Methoxyphenyl offers moderate lipophilicity; thiophene-pyrazol enhances steric bulk.

Activité Biologique

5-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an oxazole ring, a carboxamide group, and various aromatic substituents. Its molecular formula is C24H21FN2O4C_{24}H_{21}FN_2O_4 with a molecular weight of 420.4 g/mol. The unique combination of functional groups may confer specific biological properties that are currently under investigation.

Property Details
Molecular FormulaC24H21FN2O4
Molecular Weight420.4 g/mol
IUPAC Name5-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide
InChI KeyZECKYOXYQGRBHB-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Oxazole Ring : Achieved through cyclization reactions involving α-haloketones and amides.
  • Introduction of Aromatic Substituents : Utilizes palladium-catalyzed cross-coupling reactions to introduce ethoxyphenyl, furan, and thiophen groups.
  • Formation of the Carboxamide Group : Involves the reaction of an amine with a carboxylic acid derivative.

Anticancer Activity

Recent studies have indicated potential anticancer properties for this compound. For instance, derivatives similar to this compound have shown moderate to significant activity against various cancer cell lines, including TK-10 and HT-29 cells. The mechanism often involves the modulation of specific signaling pathways that lead to apoptosis in cancer cells.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest that it may exhibit moderate antibacterial effects against Gram-positive bacteria, although further studies are required to confirm these findings.

The biological activity of 5-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide is believed to involve:

  • Enzyme Inhibition : It may interact with specific enzymes or receptors in target cells.
  • Cell Cycle Modulation : The compound might induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : By modulating apoptotic pathways, it can promote programmed cell death in malignant cells.

Case Studies

  • Antineoplastic Activity Study :
    • A study investigated a series of oxazole derivatives similar to this compound for their antineoplastic properties. The results indicated that some derivatives significantly inhibited cell growth in various cancer models at concentrations as low as 10 µM.
  • Antimicrobial Evaluation :
    • Another research effort focused on evaluating the antimicrobial activity against several bacterial strains. Compounds structurally related to 5-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide demonstrated promising antibacterial effects with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.

Q & A

Q. What synthetic strategies are recommended for preparing 5-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide, and how can reaction yields be optimized?

Methodological Answer: The compound’s synthesis likely involves multi-step reactions, including:

  • Oxazole Core Formation : Cyclocondensation of nitrile oxides with alkynes (Huisgen reaction) under reflux in aprotic solvents (e.g., THF or DMF) .
  • N-Alkylation : Sequential alkylation of the oxazole-3-carboxamide with furan-2-ylmethyl and thiophen-2-ylmethyl halides using bases like K₂CO₃ in DMF at 60–80°C .
  • Optimization : Adjust stoichiometry (1.2–1.5 equivalents of alkylating agents) and monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane) improves yields (typically 50–70%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral data should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm substituent integration and coupling patterns. The ethoxyphenyl group shows a triplet for the –OCH₂– group (δ ~4.0 ppm) and aromatic protons (δ ~6.8–7.5 ppm). Furan and thiophene protons appear as distinct multiplets .
  • IR Spectroscopy : Identify carboxamide C=O stretching (~1650–1680 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₂H₂₁N₂O₄S) with <2 ppm error .

Advanced Research Questions

Q. How does the 4-ethoxyphenyl substituent influence the compound’s stability and pharmacokinetic properties?

Methodological Answer:

  • Metabolic Stability : The ethoxy group (–OCH₂CH₃) reduces oxidative metabolism compared to unsubstituted phenyl rings. Assess via in vitro liver microsomal assays (e.g., human hepatocytes, LC-MS analysis of metabolites) .
  • Solubility : Ethoxy enhances lipophilicity (logP ~3.5). Measure experimentally via shake-flask method in PBS (pH 7.4) and correlate with computational predictions (e.g., SwissADME) .
  • Stability Studies : Perform stress testing under acidic/basic conditions (e.g., 0.1M HCl/NaOH, 37°C) to identify degradation pathways .

Q. What computational approaches are suitable for predicting the compound’s binding affinity to biological targets, and how can these models be validated?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). Prioritize targets based on structural analogs (e.g., oxazole derivatives inhibiting COX-2 ).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å). Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure experimental Kd values .
  • Contradictions : Discrepancies between computational and experimental data may arise from solvent effects or protonation states. Cross-validate with alanine scanning mutagenesis .

Q. How can researchers resolve conflicting biological activity data observed in different assay systems?

Methodological Answer:

  • Assay Optimization : Standardize conditions (e.g., cell line viability: use MTT assay in triplicate with positive/negative controls). For enzyme inhibition, compare IC₅₀ values across multiple assays (e.g., fluorogenic vs. colorimetric substrates) .
  • Off-Target Screening : Perform kinome-wide profiling (e.g., KinomeScan) to identify unintended interactions. Cross-reference with transcriptomic data (RNA-seq) from treated cell lines .
  • Data Normalization : Use Z-score or % inhibition relative to controls to minimize plate-to-plate variability .

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueExpected SignalsReference
¹H NMR –OCH₂CH₃ (δ 1.3–1.4 ppm, triplet); Furan C–H (δ 6.2–6.4 ppm, multiplet)
¹³C NMR Oxazole C-3 (δ ~160 ppm); Carboxamide C=O (δ ~170 ppm)
HRMS [M+H]⁺ m/z = 409.12 (calculated for C₂₂H₂₁N₂O₄S)

Q. Table 2: Reaction Optimization Parameters

ParameterOptimal RangeImpact on YieldReference
Temperature60–80°CPrevents side reactions
SolventDMF or THFEnhances solubility
Alkylating Agent1.2–1.5 equivalentsMaximizes N-substitution

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.